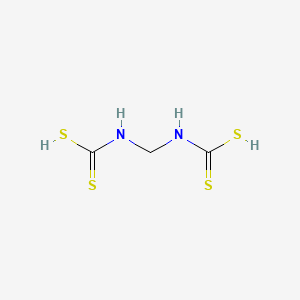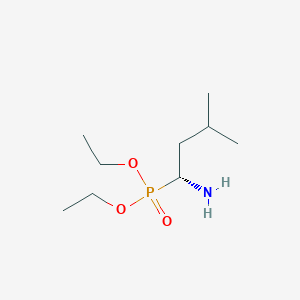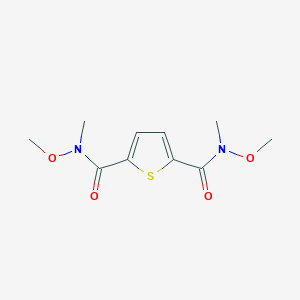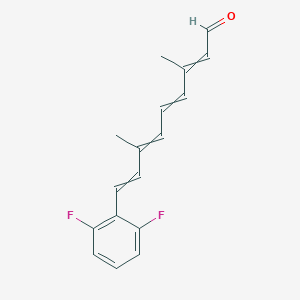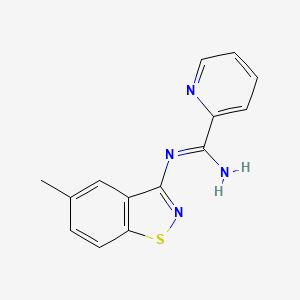
2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- is a chemical compound with a complex structure that includes a pyridine ring, a carboximidamide group, and a benzisothiazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- typically involves the reaction of 2-aminopyridine with 5-methyl-1,2-benzisothiazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the benzisothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction may yield amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- include:
2-Pyridinecarboximidamide derivatives: Compounds with variations in the substituents on the pyridine ring or the carboximidamide group.
Benzisothiazole derivatives: Compounds with different substituents on the benzisothiazole moiety.
Uniqueness
The uniqueness of 2-Pyridinecarboximidamide, N-(5-methyl-1,2-benzisothiazol-3-yl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
172798-25-3 |
|---|---|
Fórmula molecular |
C14H12N4S |
Peso molecular |
268.34 g/mol |
Nombre IUPAC |
N'-(5-methyl-1,2-benzothiazol-3-yl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C14H12N4S/c1-9-5-6-12-10(8-9)14(18-19-12)17-13(15)11-4-2-3-7-16-11/h2-8H,1H3,(H2,15,17,18) |
Clave InChI |
UHBNICSRNGTXHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SN=C2N=C(C3=CC=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)

![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)

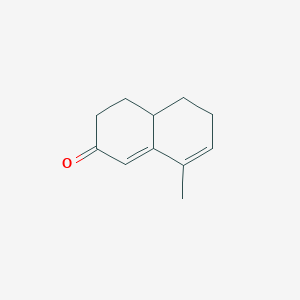
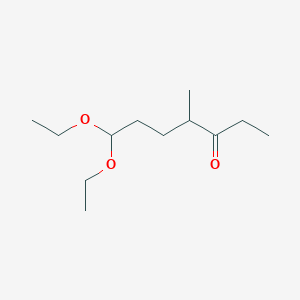
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
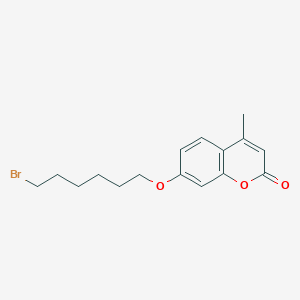
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
